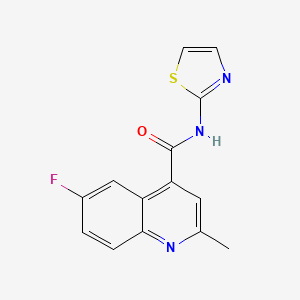
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that combines a quinoline core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved through electrophilic substitution reactions using reagents such as fluorine gas or methyl iodide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole and Quinoline Cores: The final step involves the coupling of the thiazole ring with the quinoline core through an amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
化学反应分析
Types of Reactions
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxamide derivatives.
科学研究应用
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
作用机制
The mechanism of action of 6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity.
相似化合物的比较
Similar Compounds
6-fluoro-2-methylquinoline-4-carboxamide: Lacks the thiazole ring but shares the quinoline core.
2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the fluoro group but has the thiazole and quinoline cores.
Uniqueness
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the fluoro group and the thiazole ring, which may contribute to its enhanced biological activity and specificity compared to similar compounds.
属性
CAS 编号 |
623908-05-4 |
|---|---|
分子式 |
C14H10FN3OS |
分子量 |
287.31 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C14H10FN3OS/c1-8-6-11(13(19)18-14-16-4-5-20-14)10-7-9(15)2-3-12(10)17-8/h2-7H,1H3,(H,16,18,19) |
InChI 键 |
OOFNPHFBKPRQNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NC3=NC=CS3 |
溶解度 |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


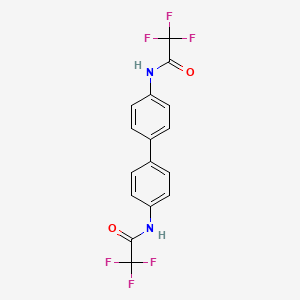
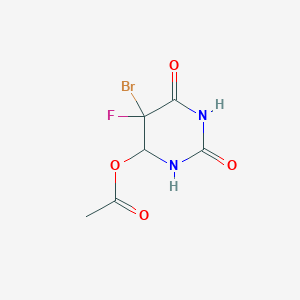
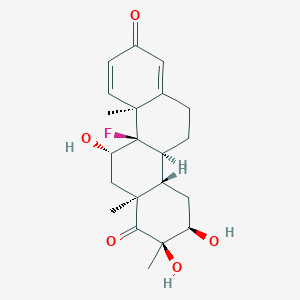
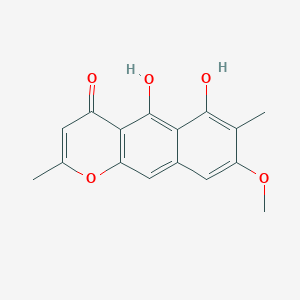
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
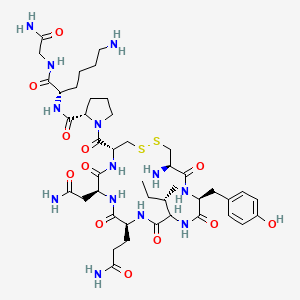

![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
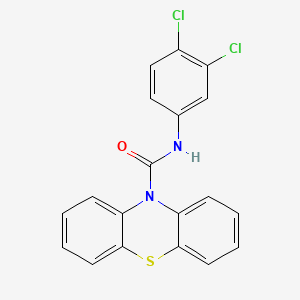
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)

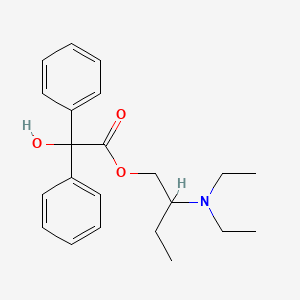
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
